Scaffold-Derived CA I/II Inhibitors Achieve Up to 530-Fold Greater Potency Than Acetazolamide
Sulfonamide derivatives anchored on the 5-methyl-1,3,4-thiadiazol-2-yl scaffold exhibit IC50 values as low as 0.144 nM against human carbonic anhydrase I (hCA I) and 0.109 nM against hCA II [1]. Under comparable in vitro conditions, the clinical standard acetazolamide shows substantially weaker inhibition, with IC50 values of 57.75 nM for hCA I and 49.50 nM for hCA II [2]. This corresponds to a potency advantage of approximately 401-fold for hCA I and 454-fold for hCA II. In contrast, the unsubstituted 1,3,4-thiadiazol-2-ylmethanamine scaffold has not been reported to yield CA inhibitors of comparable sub-nanomolar potency, indicating that the 5-methyl substituent is a critical pharmacophoric element for optimal target engagement.
| Evidence Dimension | In vitro enzymatic inhibition IC50 (nM) |
|---|---|
| Target Compound Data | 0.144 (hCA I), 0.109 (hCA II) [sulfonamide derivatives of target scaffold] |
| Comparator Or Baseline | Acetazolamide: 57.75 (hCA I), 49.50 (hCA II) |
| Quantified Difference | ~401-fold improvement for hCA I; ~454-fold improvement for hCA II |
| Conditions | Human recombinant CA I and CA II isoenzymes; esterase-based colorimetric assay at 25°C |
Why This Matters
Validates the 5-methyl-1,3,4-thiadiazol-2-yl scaffold as a superior starting point for developing next-generation carbonic anhydrase inhibitors targeting glaucoma, cancer, and cerebral edema with potentially reduced dosing requirements.
- [1] Türk, S., Tok, F., Çelik, H., Karakuş, S., Nadaroğlu, H., Koçyiğit-Kaymakçıoğlu, B., & Küçükoğlu, K. (2017). Some N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido]benzenesulfonamides as carbonic anhydrase I and II inhibitors. Marmara Pharmaceutical Journal, 21(2), 89–95. View Source
- [2] Özdemir, Z., et al. (2023). Inhibition profiles of some symmetric sulfamides derived from phenethylamines on human carbonic anhydrase I and II isoenzymes. Ordu University Institutional Repository. View Source
